molecular formula C22H23N3O4 B1598270 L-seryl-L-tyrosine 2-naphthylamide CAS No. 24008-82-0

L-seryl-L-tyrosine 2-naphthylamide

Cat. No.: B1598270
CAS No.: 24008-82-0
M. Wt: 393.4 g/mol
InChI Key: MAQKGNBGUVFWNR-UHFFFAOYSA-N
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Description

L-seryl-L-tyrosine 2-naphthylamide is an N-(2-naphthyl)carboxamide obtained by formal condensation of the carboxy group of L-seryl-L-tyrosine with the amino group of 2-naphthylamine .


Synthesis Analysis

The synthesis of this compound involves the formal condensation of the carboxy group of L-seryl-L-tyrosine with the amino group of 2-naphthylamine . It’s also known as STN and is a synthetic peptide derivative.


Molecular Structure Analysis

The molecular formula of this compound is C22H23N3O4. Its average mass is 393.437 and its monoisotopic mass is 393.16886 .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a net charge of 0 and it acts as a Bronsted base . Its boiling point is 819.4±65.0 °C at 760 mmHg and its density is 1.358±0.06 g/cm3 .

Scientific Research Applications

Inhibition of Enzyme Activities

  • Enzyme Inhibitor: L-Tyrosine beta-naphthylamide, closely related to L-seryl-L-tyrosine 2-naphthylamide, has been identified as a potent inhibitor of hydroxycinnamoyl-CoA:tyramine N-(hydroxycinnamoyl)transferase (THT) in tobacco and potato cultures. This inhibition is competitive and reversible, binding to the tyramine binding site of the enzyme, showing its potential as an enzyme activity modulator (Negrel & Javelle, 2001).

Role in Neurotransmitter Studies

  • Neurotransmitter Analysis: Rat brain enkephalin aminopeptidase, studied using substrates like Tyr-beta-naphthylamide, a compound similar to this compound, has shown promise in the study of neurotransmitter processing and metabolism. This enzyme, important in neurotransmitter regulation, was characterized for its potential role in brain function and disorders (Wagner et al., 1981).

Biochemical and Histological Studies

  • Histological Applications: Compounds like this compound have been used in histochemical investigations to understand enzyme activities in various organs. These studies offer insights into the biochemical processes in tissues such as the small intestine, kidney, and epididymis (Gossrau, 1977).

Ligand-Enzyme Interactions

  • Ligand Studies in Enzymatic Processes: The interaction of compounds like this compound with enzymes and other biological molecules has been explored to understand ligand-enzyme interactions. This research provides essential insights into enzyme kinetics and mechanism (Ebel & Rehder, 2006).

Chemogenomic and Chemoproteomic Research

  • Chemogenomic and Chemoproteomic Applications: Aryl fluorosulfates, which can interact with compounds like this compound, have shown utility in chemogenomic and chemoproteomic techniques. These techniques are vital for drug discovery and biomedical research, demonstrating the broader implications of such compounds in scientific research (Jones, 2018).

Mechanism of Action

Biochemical Pathways

The compound is involved in the enzymatic activity of cathepsin C, which is part of the larger proteolytic system in the cell. This system is responsible for the breakdown of proteins into their constituent amino acids, which can then be used in various biochemical pathways .

Result of Action

The action of L-seryl-L-tyrosine 2-naphthylamide on cathepsin C could potentially influence the activity of this enzyme, affecting the breakdown of proteins and the activation of serine proteases. This could have downstream effects on immune and inflammatory responses .

Properties

IUPAC Name

2-[(2-amino-3-hydroxypropanoyl)amino]-3-(4-hydroxyphenyl)-N-naphthalen-2-ylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O4/c23-19(13-26)21(28)25-20(11-14-5-9-18(27)10-6-14)22(29)24-17-8-7-15-3-1-2-4-16(15)12-17/h1-10,12,19-20,26-27H,11,13,23H2,(H,24,29)(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAQKGNBGUVFWNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10394503
Record name 2-[(2-amino-3-hydroxypropanoyl)amino]-3-(4-hydroxyphenyl)-N-naphthalen-2-ylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10394503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24008-82-0
Record name 2-[(2-amino-3-hydroxypropanoyl)amino]-3-(4-hydroxyphenyl)-N-naphthalen-2-ylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10394503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ser-Tyr β-naphthylamide
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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